molecular formula C20H24O10 B3130357 Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside CAS No. 3427-45-0

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

Cat. No.: B3130357
CAS No.: 3427-45-0
M. Wt: 424.4 g/mol
InChI Key: HPKPFIHCMIKXMU-OBKDMQGPSA-N
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Description

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is a biochemical reagent commonly used in the synthesis of glycosides and glycosidase inhibitors. This compound has potential anti-cancer properties and is valuable in various research experiments, particularly as a substrate for enzyme assays.

Mechanism of Action

Mode of Action

It is known that the compound is involved in the synthesis of glycosides and glycosidase inhibitors . Glycosides and glycosidase inhibitors play crucial roles in various biological processes, including cellular communication, immune response, and pathogen defense.

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of glycosides and glycosidase inhibitors . These pathways are essential for various biological processes, including cellular communication, immune response, and pathogen defense.

Result of Action

It is known that the compound has antimicrobial properties and is used for studying bacterial and fungal pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside can be synthesized through the acetylation of phenyl a-D-glucopyranoside. The process involves the use of acetic anhydride and a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding glycosides.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide and sodium ethoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various glycosides, glycosidase inhibitors, and other derivatives with potential biological activities .

Scientific Research Applications

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex carbohydrates and glycosides.

    Biology: Serves as a substrate for enzyme assays and studies involving glycosidase inhibitors.

    Medicine: Potential anti-cancer properties make it a candidate for drug development.

    Industry: Utilized in the production of various biochemical reagents and intermediates.

Comparison with Similar Compounds

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is unique due to its specific acetylation pattern and its potential anti-cancer properties. Similar compounds include:

    Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside: Known for its antimicrobial properties.

    Phenyl 2,3,4,6-tetra-O-benzoyl-a-D-glucopyranoside: Used in the synthesis of glycosides.

    Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-b-D-glucopyranoside: Involved in electrochemical studies.

These compounds share similar structural features but differ in their specific applications and biological activities.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPFIHCMIKXMU-OBKDMQGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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